Cas no 73477-13-1 (Methyl 2-(3-oxothiomorpholin-2-yl)acetate)

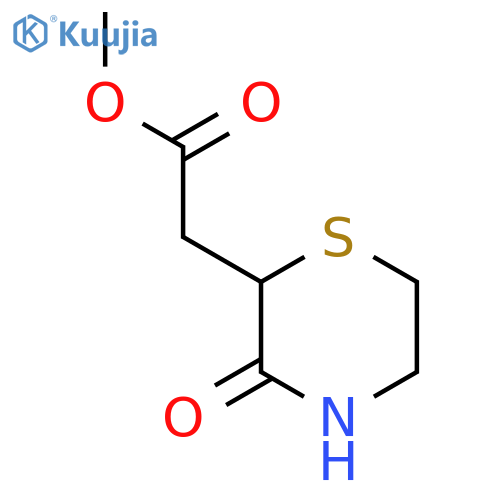

73477-13-1 structure

商品名:Methyl 2-(3-oxothiomorpholin-2-yl)acetate

Methyl 2-(3-oxothiomorpholin-2-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(3-oxothiomorpholin-2-yl)acetate

- methyl (3-oxothiomorpholin-2-yl)acetate

- SMR000036077

- MLS000037736

- IFLab1_004195

- HMS1423O15

- HMS2451K14

- STK843664

- AT25265

- methyl (3-oxo-2-thiomorpholinyl)acetate

- ST50036766

- methyl 2-(3-oxo-1,4-thiazaperhydroin-2-yl)acetate

- Z2719327149

- Methyl 2-(3-oxothiomorpholin-2-yl)acetate

-

- MDL: MFCD02669633

- インチ: 1S/C7H11NO3S/c1-11-6(9)4-5-7(10)8-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)

- InChIKey: FTXCLGWIFXDHKC-UHFFFAOYSA-N

- ほほえんだ: S1CCNC(C1CC(=O)OC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 195

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 80.7

Methyl 2-(3-oxothiomorpholin-2-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M223885-50mg |

Methyl 2-(3-Oxothiomorpholin-2-yl)acetate |

73477-13-1 | 50mg |

$ 210.00 | 2022-06-04 | ||

| TRC | M223885-10mg |

Methyl 2-(3-Oxothiomorpholin-2-yl)acetate |

73477-13-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M223885-100mg |

Methyl 2-(3-Oxothiomorpholin-2-yl)acetate |

73477-13-1 | 100mg |

$ 320.00 | 2022-06-04 | ||

| Enamine | EN300-332632-0.25g |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 0.25g |

$452.0 | 2023-09-04 | |

| Enamine | EN300-332632-0.5g |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 0.5g |

$713.0 | 2023-09-04 | |

| Enamine | EN300-332632-10g |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 10g |

$3929.0 | 2023-09-04 | |

| 1PlusChem | 1P01C0SV-50mg |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 50mg |

$315.00 | 2024-04-21 | |

| 1PlusChem | 1P01C0SV-1g |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 1g |

$1192.00 | 2024-04-21 | |

| 1PlusChem | 1P01C0SV-250mg |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 250mg |

$621.00 | 2024-04-21 | |

| A2B Chem LLC | AW39727-100mg |

methyl 2-(3-oxothiomorpholin-2-yl)acetate |

73477-13-1 | 95% | 100mg |

$369.00 | 2024-04-19 |

Methyl 2-(3-oxothiomorpholin-2-yl)acetate 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

73477-13-1 (Methyl 2-(3-oxothiomorpholin-2-yl)acetate) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量